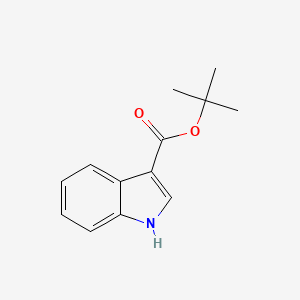

TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE

描述

属性

CAS 编号 |

61698-94-0 |

|---|---|

分子式 |

C13H15NO2 |

分子量 |

217.26 g/mol |

IUPAC 名称 |

tert-butyl 1H-indole-3-carboxylate |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3 |

InChI 键 |

OYMQDOGRYFONRJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)C1=CNC2=CC=CC=C21 |

产品来源 |

United States |

准备方法

Esterification via Acid Chloride Intermediate

A widely employed method involves the conversion of indole-3-carboxylic acid to its acid chloride, followed by reaction with tert-butanol. This two-step process, detailed in supplementary materials from Thieme Connect , begins with treating indole-3-carboxylic acid with thionyl chloride () in toluene under reflux to form the corresponding acid chloride. Subsequent addition of potassium tert-butoxide () in tert-butanol () facilitates nucleophilic acyl substitution, yielding the tert-butyl ester.

Key Reaction Conditions :

-

Step 1 : Reflux with (25 equiv) in toluene for 4 hours.

-

Step 2 : Quenching with (2.5 equiv) in at 0°C, followed by stirring at room temperature.

-

Yield : 85% after column chromatography (hexane:ethyl acetate = 4:1) .

This method’s efficiency is attributed to the high electrophilicity of the acid chloride, which enhances reactivity with sterically hindered tert-butanol. However, the use of , a corrosive and moisture-sensitive reagent, necessitates stringent safety protocols.

Transesterification Using Di-tert-Butyl Dicarbonate

An alternative approach employs di-tert-butyl dicarbonate () as a coupling reagent, as demonstrated in syntheses of related indole derivatives . In this one-pot procedure, indole-3-carboxylic acid is treated with in the presence of a base such as triethylamine () and a catalyst like 4-dimethylaminopyridine (DMAP).

Optimized Protocol :

-

Reagents : (1.1 equiv), DMAP (0.1 equiv), (2.0 equiv).

-

Solvent : Dichloromethane () at room temperature.

The reaction proceeds via in situ activation of the carboxylic acid to a mixed carbonate intermediate, which undergoes nucleophilic displacement by tert-butoxide. This method avoids hazardous acid chlorides and is compatible with acid-sensitive functional groups.

Protection-Deprotection Strategies for Functionalized Indoles

For substrates bearing sensitive functional groups, multi-step protection-deprotection sequences are advantageous. A notable example from ACS Publications involves:

-

Silylation : Protection of the indole nitrogen with triisopropylsilyl (TIPS) groups using and .

-

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via .

-

Desilylation : Removal of TIPS under mild acidic conditions to yield the final product.

Critical Data :

This strategy is particularly useful for synthesizing tert-butyl indole carboxylates with additional substituents, as the TIPS group shields reactive sites during esterification.

Comparative Analysis of Methods

*Estimated from analogous reactions.

化学反应分析

Types of Reactions: TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert it into indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

Medicinal Chemistry

Tert-butyl 1H-indole-3-carboxylate has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that these compounds target specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, leading to reduced viability of cancer cells in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, which leads to cell lysis and death .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Indole Derivatives

The compound is frequently utilized in the synthesis of more complex indole derivatives, which are valuable in pharmaceuticals. For example, it can be transformed into various functionalized indoles through reactions such as electrophilic aromatic substitution and nucleophilic addition reactions .

Polymer Chemistry

In materials science, this compound is being investigated as a precursor for creating new polymers and dendrimers. These materials have potential applications in drug delivery systems and as scaffolds for tissue engineering.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the anticancer effects of a specific derivative of this compound on human breast cancer cells. The compound was shown to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The underlying mechanism involved the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

作用机制

The mechanism of action of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways:

Molecular Targets: It binds to specific receptors and enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

相似化合物的比较

Structural and Functional Variations

The table below summarizes key structural features, properties, and applications of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE and related indole derivatives:

*Calculated based on structural analogy to and .

Key Comparative Insights

Ester Group Influence

- Tert-butyl vs. Methyl/Ester : The tert-butyl ester in the target compound provides superior steric protection and lipophilicity compared to methyl () or ethyl esters (). This enhances solubility in organic solvents and resistance to hydrolysis, critical for prolonged synthetic steps .

- Sulfonamide and Mesylate Derivatives : Compounds like 7a () and the mesylate in introduce reactive groups (sulfonamide, mesylate) for further functionalization, unlike the parent tert-butyl derivative. These modifications expand biological applicability, such as in antitumor agents .

Substituent Effects on Reactivity and Bioactivity

- Halogenation : Brominated derivatives (e.g., Tanjungides A/B, ) exhibit cytotoxicity due to bromine’s electronegativity and van der Waals interactions. In contrast, the iodinated compound () serves as a synthetic handle for cross-coupling reactions .

- Hydroxy and Chloromethyl Groups : The 5-hydroxy and chloromethyl substituents in ’s compound enable hydrogen bonding and alkylation, respectively, making it a potent cytotoxic agent. The tert-butyl ester here stabilizes the core structure during metabolic processes .

Positional Modifications

- 6-Position Propenyl-Mesylate () : This derivative’s propenyl chain and mesylate group at the 6-position enhance its utility in nucleophilic substitutions, contrasting with the unmodified 3-ester in the parent compound .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。